2-(Azidomethyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Azidomethyl)tetrahydrofuran” is a chemical compound that can be purchased from various suppliers . It has been used in the synthesis of carbopeptoids, which show a secondary structure similar to that of a tetrameric octameric peptide .
Synthesis Analysis
The synthesis of substituted tetrahydrofurans has been advanced over the period from 2005 to 2012 . A tandem synthesis of 2-quinazoline carboxylates using 2-(azidomethyl)phenyl isocyanides along with carbazates has been reported .Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)tetrahydrofuran” can be analyzed through various spectral techniques such as MS, 1H-NMR, 13C-NMR, UV–visible, and FTIR .Chemical Reactions Analysis
The chemical modification of hydroxyl-terminated polybutadiene (HTPB) was carried out through the bulk reaction between the HTPB double bonds and azide pendant groups . Other reactions include the Staudinger reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azidomethyl)tetrahydrofuran” can be analyzed through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Scientific Research Applications
- Specific drug targets and therapeutic areas may benefit from the introduction of oxetane motifs, making this compound an exciting area of study .
- Crosslinking Agents : Oxetanes act as crosslinking agents in polymer networks, improving material performance and durability .
- Computational Insights : Computational studies guide the design of efficient oxetane synthesis routes. Understanding activation energies and reaction pathways aids in developing mild and practical methods .
- Efficient Protocol : Researchers have developed a three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides. This method offers scalability and efficiency for accessing oxetane derivatives .
- 2-Oxazolines Synthesis : Oxetanes can be converted to 2-oxazolines via ring-opening reactions. This complements traditional methods for oxazoline synthesis and expands the reactivity profile of oxetanes .
Drug Discovery and Medicinal Chemistry
Materials Science and Polymer Chemistry
Bioconjugation and Click Chemistry
Organic Synthesis and Methodology
Continuous Flow Synthesis
Other Applications
Mechanism of Action
Target of Action
2-(Azidomethyl)oxolane, also known as 2-(Azidomethyl)tetrahydrofuran, is a compound that primarily targets the synthesis of oxazolines . Oxazolines are a privileged heterocycle with broad applications . , but also a versatile functional group in organic synthesis.
Mode of Action
The compound interacts with its targets through a mild catalytic process . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides . It is also a new addition to the reactivity profile of oxetanes leading to heterocycles . In the presence of In (OTf) 3, various 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines .
Biochemical Pathways
The biochemical pathways affected by 2-(Azidomethyl)oxolane involve the synthesis of oxazolines from oxetanes . This process provides rapid access to various natural products and antibacterial molecules . The development of efficient approaches for oxazoline synthesis has been a constant pursuit in organic synthesis .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be crucial for its potential use in medicinal chemistry and organic synthesis .
Result of Action
The result of the compound’s action is the efficient synthesis of oxazolines from oxetanes . This protocol provides rapid access to various natural products and antibacterial molecules . It also leads to the formation of some valuable oxazoline-based bidentate ligands .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the process of synthesizing oxazolines from oxetanes requires moderate heating Therefore, temperature could be a significant environmental factor
Safety and Hazards
Future Directions
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . The synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported from D-ribose . This could open up new avenues for research and development in the field of chemistry and material sciences.
properties
IUPAC Name |
2-(azidomethyl)oxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-5-2-1-3-9-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAYMXHYIEKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)tetrahydrofuran |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.